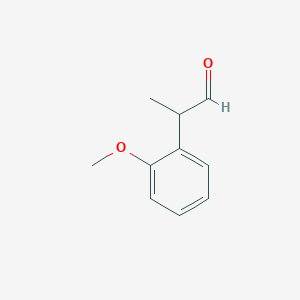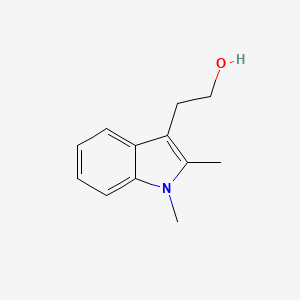
1,2-Dimethyl-1h-indole-3-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features an indole core with two methyl groups at the 1 and 2 positions and an ethan-1-ol group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol, often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale application of these synthetic routes, with optimization for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored for the synthesis of various indole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the indole ring or the ethan-1-ol group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(1,2-Dimethyl-1h-indol-3-yl)ethanal or 2-(1,2-Dimethyl-1h-indol-3-yl)ethanoic acid .
Scientific Research Applications
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
Tryptophol: Another indole derivative with a similar structure, featuring an ethanol group at the 3-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
Uniqueness
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol is unique due to the presence of two methyl groups at the 1 and 2 positions of the indole ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other indole derivatives and can lead to different interactions with molecular targets .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(1,2-dimethylindol-3-yl)ethanol |
InChI |
InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
SCEQUIRLFLQSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



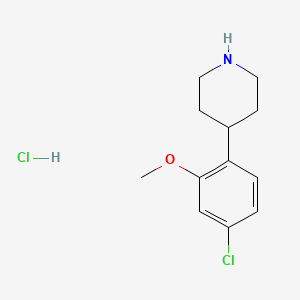
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)

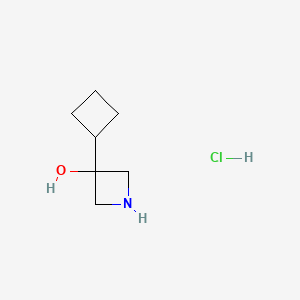

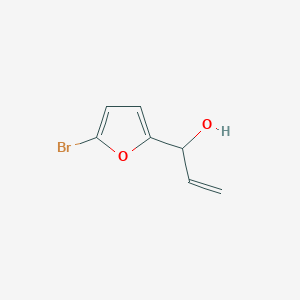
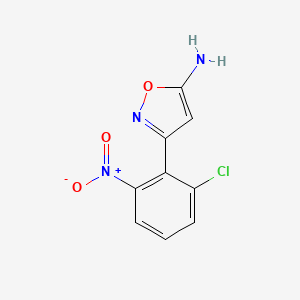
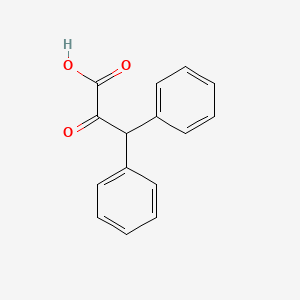
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
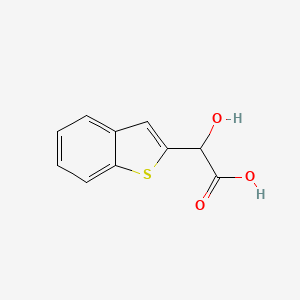
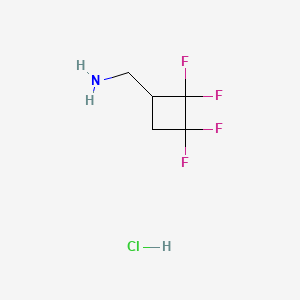
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
